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Compound of Interest

Compound Name:
3-Bromo-2-chloro-6-

methylpyridine

Cat. No.: B065680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Bromo-2-chloro-6-methylpyridine. Due to the limited availability of directly

published spectral data for this specific molecule, this document combines available

information from spectral databases with predicted values and established methodologies for

analogous compounds. This guide is intended to support research and development activities

by providing a detailed reference for the characterization of 3-Bromo-2-chloro-6-
methylpyridine.
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Identifier Value

IUPAC Name 3-Bromo-2-chloro-6-methylpyridine

Synonyms 3-Bromo-2-chloro-6-picoline

CAS Number 185017-72-5

Molecular Formula C₆H₅BrClN[1]

Molecular Weight 206.47 g/mol [1]

Chemical Structure

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹H and ¹³C NMR spectra for 3-Bromo-2-chloro-6-methylpyridine are not

readily available in the public domain, predicted data based on the analysis of similar

substituted pyridines are presented below. The expected chemical shifts are influenced by the

electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect

of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-4 7.8 - 8.0 Doublet ~8.0

H-5 7.2 - 7.4 Doublet ~8.0

CH₃ 2.5 - 2.7 Singlet -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)

C-2 150 - 152

C-3 120 - 122

C-4 140 - 142

C-5 125 - 127

C-6 160 - 162

CH₃ 23 - 25

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared spectra for 3-Bromo-2-chloro-6-methylpyridine are available in spectral databases,

indicating the presence of characteristic vibrational modes.[1][2] The data below is a

representative compilation of expected absorption bands.

Table 3: FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Medium C-H stretch (aromatic)

2950 - 3000 Medium C-H stretch (methyl)

1570 - 1590 Strong C=C/C=N ring stretch

1450 - 1470 Strong C=C/C=N ring stretch

1100 - 1120 Medium C-Cl stretch

800 - 850 Strong C-H out-of-plane bend

600 - 650 Medium C-Br stretch

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-2-chloro-6-methylpyridine is expected to show a prominent

molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and

chlorine (³⁵Cl and ³⁷Cl).

Table 4: Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

205/207/209 High [M]⁺ (Molecular ion cluster)

170/172 Medium [M-Cl]⁺

126 Medium [M-Br]⁺

91 Medium [M-Br-Cl]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of halogenated aromatic compounds.

NMR Spectroscopy
3.1.1. Sample Preparation Approximately 10-20 mg of 3-Bromo-2-chloro-6-methylpyridine is

dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

3.1.2. Data Acquisition

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

3.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed,

phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm

for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
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FT-IR Spectroscopy
3.2.1. Sample Preparation (ATR) A small amount of the solid sample is placed directly onto the

diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the

sample and the crystal.

3.2.2. Data Acquisition

Instrument: A Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

3.2.3. Data Processing The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry
3.3.1. Sample Introduction The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount

of the solid is placed in a capillary tube. For GC-MS, a dilute solution in a volatile solvent (e.g.,

dichloromethane) is injected.

3.3.2. Data Acquisition

Instrument: A mass spectrometer with an electron ionization (EI) source.

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.
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Scan Speed: 1 scan/second.

3.3.3. Data Analysis The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The isotopic distribution of the molecular ion cluster is

compared with theoretical values for the presence of one bromine and one chlorine atom.
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Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Bromo-2-chloro-6-methylpyridine. For definitive structural confirmation, it is recommended to

acquire experimental data and compare it with the information provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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